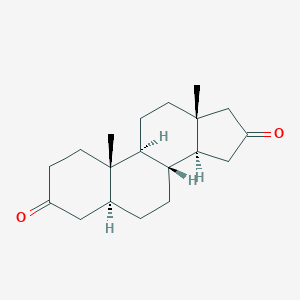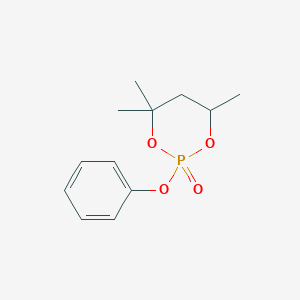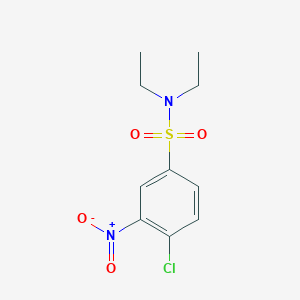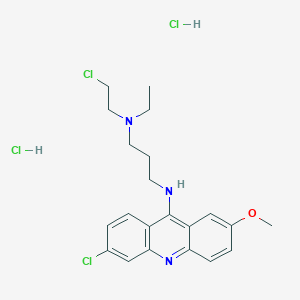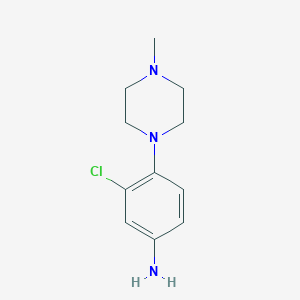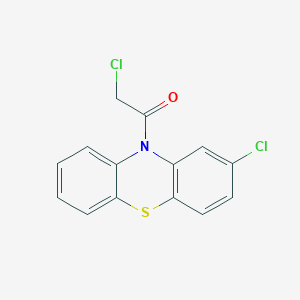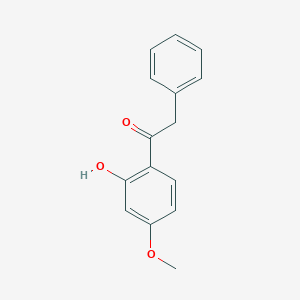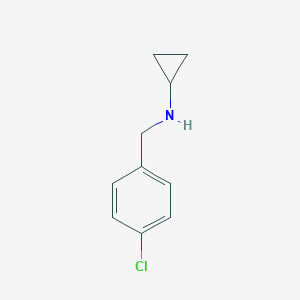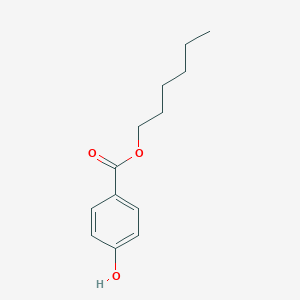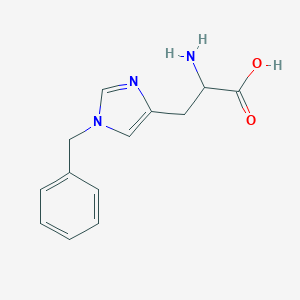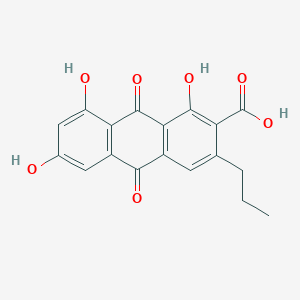
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid, also known as TDPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TDPA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon commonly used in the production of dyes, plastics, and other industrial materials. TDPA has been found to exhibit unique properties that make it a promising candidate for scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Carminic Acid : Research on the synthesis of carminic acid, a closely related compound to the one , has been detailed. It involves selective C-glycosylation and various chemical reactions to achieve the synthesis of the final product, which is a significant contribution to the study of anthracene derivatives (Allevi et al., 1998).
Biomimetic Synthesis of Dihydroxyanthraquinones : A study on the intramolecular condensation of certain derivatives under specific conditions, leading to the synthesis of dihydroxyanthraquinones, demonstrates the versatility of anthracene-based compounds in synthetic chemistry (Uno et al., 2001).
Synthesis and Structure of Metal Complexes : Research involving the synthesis and characterization of metal–organic complexes with anthracene-based ligands explores the potential applications of such compounds in the field of coordination chemistry and materials science (Wang et al., 2015).
Biological and Pharmacological Aspects
Biological Activity of Anthracene Derivatives : A study focusing on the synthesis and biological activity of novel carboxylic and hydroxamic acids based on dihydroxyanthracenone evaluated their potential as enzyme inhibitors and antiproliferative agents, revealing the biological significance of these compounds (Müller & Prinz, 1997).
Redox Behavior of Hydroxyanthracenediones : The study of the redox response of hydroxyanthracenediones under varying conditions provides insights into the electrochemical properties of these compounds, which could have implications in the development of sensors and other analytical tools (Ahmad et al., 2015).
Photophysical Properties
- Excited-State Properties of Anthracene Derivatives : A systematic investigation into the photophysical properties of anthracene-dicarboxylic acids, including absorption and emission spectroscopy, highlights the potential applications of these compounds in optoelectronics and photonics (Rowe et al., 2017).
Propriétés
Numéro CAS |
15979-76-7 |
|---|---|
Nom du produit |
1,6,8-Trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,6,8-trihydroxy-9,10-dioxo-3-propylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-2-3-7-4-9-14(16(22)12(7)18(24)25)17(23)13-10(15(9)21)5-8(19)6-11(13)20/h4-6,19-20,22H,2-3H2,1H3,(H,24,25) |
Clé InChI |
WXABTHKLBMVHEY-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canonique |
CCCC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



